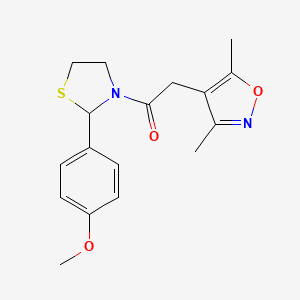
2-(3,5-Dimethylisoxazol-4-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 341.42 g/mol
- CAS Number : 1289207-39-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinones exhibit significant anti-inflammatory properties. A related compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for mediating inflammatory responses. The thiazolidinone scaffold appears to contribute to this selective inhibition, potentially making it a candidate for further development in treating inflammatory diseases .
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Studies on similar isoxazole derivatives have shown effectiveness against various bacterial strains. The presence of the isoxazole ring is believed to enhance the interaction with microbial targets, leading to inhibition of growth .
3. Anticancer Potential
Recent investigations into isoxazole derivatives have highlighted their cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. Compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Selective COX-2 inhibition | |
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of thiazolidinone derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group, suggesting that compounds with the thiazolidinone structure could be effective anti-inflammatory agents.
Case Study 2: Antimicrobial Efficacy
In vitro assays were conducted to determine the antimicrobial activity of related isoxazole compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating moderate antimicrobial activity.
Case Study 3: Anticancer Properties
A series of experiments were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the cytotoxic effects of similar compounds. The IC50 values ranged from 10 to 20 µM, demonstrating significant antiproliferative effects and highlighting the potential for further development as anticancer agents.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-15(12(2)22-18-11)10-16(20)19-8-9-23-17(19)13-4-6-14(21-3)7-5-13/h4-7,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAIPFRCCKFWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCSC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














